molecular formula C12H14N2O5S B2530761 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide CAS No. 874788-56-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2530761
CAS No.: 874788-56-4
M. Wt: 298.31
InChI Key: NEWPRWHUECZKAX-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H14N2O5S and its molecular weight is 298.31. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research has shown that nitrobenzamide derivatives exhibit significant cytotoxicity towards hypoxic cells, a trait valuable in designing anticancer therapies. These compounds undergo enzymatic reduction in hypoxic conditions, transforming into more toxic species that selectively target tumor cells. The study by Palmer et al. (1995) on the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide underscores the importance of reductive chemistry in enhancing the cytotoxicity of nitrobenzamide compounds under specific conditions (Palmer et al., 1995).

Antibacterial Applications

Nitrobenzamide derivatives have also been explored for their antibacterial properties. A study on 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, including nitrobenzamide components, demonstrated potent antibacterial activity. This highlights the potential for designing new antibacterial agents leveraging the structural backbone of nitrobenzamide (Ravichandiran et al., 2015).

Material Science and Surface Chemistry

In material science, nitrobenzamide derivatives have been utilized in creating stimuli-responsive networks, where the properties of materials change in response to specific stimuli. Romano et al. (2018) discussed the synthesis of photo-responsive thiol-epoxy networks using nitrobenzamide derivatives, demonstrating the versatility of these compounds in engineering materials with switchable properties (Romano et al., 2018).

Bioactivation and DNA Interaction

The enzyme-mediated bioactivation of nitroaromatic compounds, including nitrobenzamides, leading to DNA crosslinking, represents another critical area of research. This mechanism underpins the therapeutic potential of these compounds in cancer treatment, where selective DNA damage in cancer cells can be achieved. Knox et al. (1993) provided insights into the bioactivation of CB 1954, a process relevant to understanding how nitrobenzamide derivatives interact with biological macromolecules (Knox et al., 1993).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-8-2-3-9(6-11(8)14(16)17)12(15)13-10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPRWHUECZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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